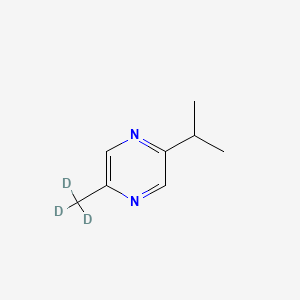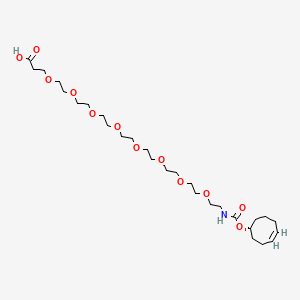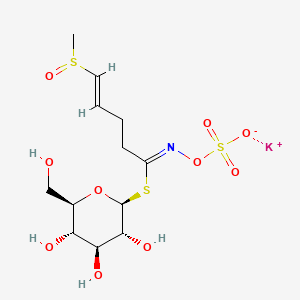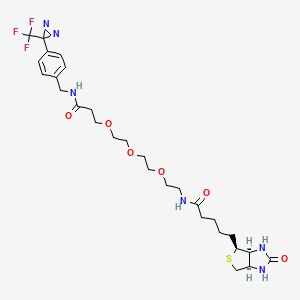
Biotin-PEG3-CONH-Ph-CF3-diazirine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-PEG3-CONH-Ph-CF3-diazirine is a biotin-labeled polyethylene glycol derivative. This compound is primarily used for protein labeling due to its biotin moiety, which has a high affinity for avidin and streptavidin proteins. The polyethylene glycol spacer enhances solubility and reduces steric hindrance, while the diazirine group allows for photo-crosslinking, making it a versatile tool in biochemical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-CONH-Ph-CF3-diazirine involves multiple steps:
Biotinylation: Biotin is first activated and then conjugated to a polyethylene glycol (PEG) chain.
PEGylation: The PEG chain is then linked to a phenyl group (Ph) through an amide bond (CONH).
Diazirine Introduction: Finally, the trifluoromethyl diazirine (CF3-diazirine) group is introduced to the phenyl ring.
Each step requires specific reaction conditions, such as the use of coupling agents (e.g., N,N’-dicyclohexylcarbodiimide) and solvents (e.g., dimethyl sulfoxide) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using automated synthesis equipment, and employing rigorous quality control measures to ensure consistency .
化学反应分析
Types of Reactions
Biotin-PEG3-CONH-Ph-CF3-diazirine undergoes several types of chemical reactions:
Photo-crosslinking: Upon exposure to UV light, the diazirine group forms a reactive carbene intermediate that can covalently bond with nearby molecules.
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin proteins, forming a stable complex
Common Reagents and Conditions
Photo-crosslinking: UV light (typically 365 nm) is used to activate the diazirine group.
Biotin-Avidin Interaction: This reaction occurs under physiological conditions (pH 7.4, 37°C) and does not require additional reagents
Major Products Formed
Photo-crosslinking: Covalent adducts between this compound and target proteins or other biomolecules.
Biotin-Avidin Interaction: Biotin-avidin or biotin-streptavidin complexes
科学研究应用
Biotin-PEG3-CONH-Ph-CF3-diazirine has a wide range of applications in scientific research:
Protein Labeling: Used to label proteins for detection and purification.
Photoaffinity Labeling: Utilized to study protein-protein and protein-ligand interactions by forming covalent bonds upon UV activation.
Cell Surface Mapping: Employed to map the distribution of proteins on cell surfaces.
Drug Discovery: Aids in identifying molecular targets and binding sites of potential drug candidates
作用机制
The mechanism of action of Biotin-PEG3-CONH-Ph-CF3-diazirine involves:
Biotin-Avidin Interaction: The biotin moiety binds to avidin or streptavidin with high affinity, facilitating the detection and purification of labeled proteins.
Photo-crosslinking: Upon UV light exposure, the diazirine group forms a reactive carbene intermediate that covalently bonds with nearby molecules, enabling the study of molecular interactions
相似化合物的比较
Similar Compounds
Biotin-PEG2-CONH-Ph-CF3-diazirine: Similar structure but with a shorter PEG spacer.
Biotin-PEG4-CONH-Ph-CF3-diazirine: Similar structure but with a longer PEG spacer.
Biotin-PEG3-CONH-Ph-N3: Similar structure but with an azide group instead of diazirine
Uniqueness
Biotin-PEG3-CONH-Ph-CF3-diazirine is unique due to its balanced PEG spacer length, which provides optimal solubility and minimal steric hindrance, and its diazirine group, which allows for efficient photo-crosslinking. This combination makes it a versatile and effective tool for various biochemical applications .
属性
CAS 编号 |
2845211-64-3 |
|---|---|
分子式 |
C28H39F3N6O6S |
分子量 |
644.7 g/mol |
IUPAC 名称 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-oxo-3-[[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methylamino]propoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C28H39F3N6O6S/c29-28(30,31)27(36-37-27)20-7-5-19(6-8-20)17-33-24(39)9-11-41-13-15-43-16-14-42-12-10-32-23(38)4-2-1-3-22-25-21(18-44-22)34-26(40)35-25/h5-8,21-22,25H,1-4,9-18H2,(H,32,38)(H,33,39)(H2,34,35,40)/t21-,22-,25-/m0/s1 |
InChI 键 |
DYDRORMEQWOQIZ-HWBMXIPRSA-N |
手性 SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4(N=N4)C(F)(F)F)NC(=O)N2 |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4(N=N4)C(F)(F)F)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)
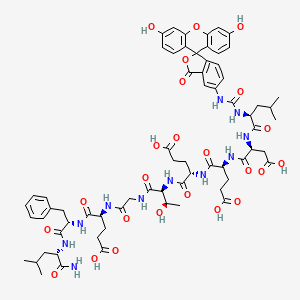
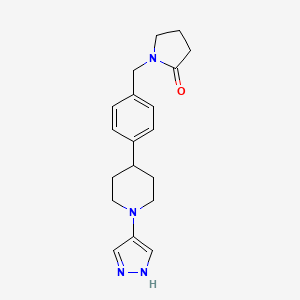

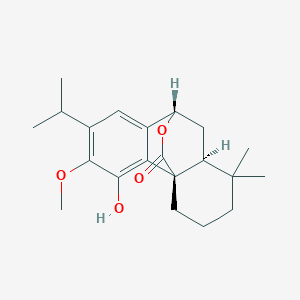
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)



